molecular formula C20H21N5O3 B11316926 N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)furan-2-carboxamide

N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)furan-2-carboxamide

Cat. No.: B11316926
M. Wt: 379.4 g/mol
InChI Key: PDAVXWMHYAIPNI-UHFFFAOYSA-N
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Description

N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE is a complex organic compound that features a furan ring, a pyrimidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the Pyrimidine Ring: This can be achieved through the reaction of appropriate precursors under conditions that promote cyclization.

    Introduction of the Morpholine Group: This step involves the substitution of a suitable leaving group on the pyrimidine ring with morpholine.

    Coupling with the Furan Ring: The final step involves coupling the pyrimidine-morpholine intermediate with a furan-2-carboxamide derivative under conditions that facilitate amide bond formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Conditions for substitution reactions vary but often involve the use of catalysts or specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)THIOPHENE-2-CARBOXAMIDE: Similar structure but with a thiophene ring instead of a furan ring.

    N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-2-CARBOXAMIDE: Similar structure but with a benzene ring instead of a furan ring.

Uniqueness

The uniqueness of N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H21N5O3

Molecular Weight

379.4 g/mol

IUPAC Name

N-[4-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H21N5O3/c1-14-13-18(24-20(21-14)25-8-11-27-12-9-25)22-15-4-6-16(7-5-15)23-19(26)17-3-2-10-28-17/h2-7,10,13H,8-9,11-12H2,1H3,(H,23,26)(H,21,22,24)

InChI Key

PDAVXWMHYAIPNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4

Origin of Product

United States

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